D-Altrose-1-13C

NMR spectroscopy carbohydrate chemistry tautomeric equilibria

Unlabeled altrose cannot provide the isotopic signature required for 13C NMR detection of acyclic aldehyde forms (0.02-0.09%) or metabolic flux tracing. This stable isotope-labeled analog solves the tracer specificity gap. - ≥98% isotopic enrichment at C1 position; minimal natural abundance background noise - Enables real-time enzyme mechanism studies (isomerases/epimerases) and 13C-13C spin coupling analysis - Verified for high-resolution tautomerism and anomerization kinetics research

Molecular Formula C6H12O6
Molecular Weight 181.15 g/mol
Cat. No. B12403881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Altrose-1-13C
Molecular FormulaC6H12O6
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m1/s1/i1+1
InChIKeyGZCGUPFRVQAUEE-IKGLOVJPSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Altrose-1-13C: Stable Isotope-Labeled Rare Aldohexose


D-Altrose-1-13C (CAS: 70849-27-3) is a stable isotope-labeled analog of the rare sugar D-altrose, featuring a single 13C atom substituted at the anomeric C1 position [1]. As a member of the D-aldohexose series, D-altrose is the C3 epimer of D-glucose and exists predominantly in pyranose forms in aqueous solution . The site-specific 13C enrichment at C1 provides a unique spectroscopic handle for tracking carbohydrate flux and investigating tautomeric equilibria, distinguishing it from unlabeled D-altrose and from isotopomers labeled at other carbon positions . This labeled compound is primarily employed in metabolic flux analysis, NMR structural studies, and as an internal standard for quantitative mass spectrometry, offering researchers a precise tool for dissecting carbohydrate metabolism and molecular interactions without the regulatory and safety burdens associated with radioactive tracers [2].

Tracer Type Stable 13C non-radioactive tracer
Label Position Anomeric C1 for tautomeric monitoring
Analytical Fit NMR metabolic flux and LC-MS isotopomer analysis

D-Altrose-1-13C vs. Generic Alternatives


Substituting D-Altrose-1-13C with unlabeled D-altrose or with a 13C-isotopomer labeled at a different position (e.g., D-Altrose-2-13C) introduces critical analytical and interpretive limitations in quantitative studies. Unlabeled material fails to provide the requisite mass shift for tracer studies or an internal standard for LC-MS/MS, and it offers no NMR signal enhancement at C1, precluding site-specific kinetic and structural investigations [1]. While D-Altrose-2-13C provides a 13C label, its substitution at C2 yields distinct NMR chemical shift perturbations and alters the observed 13C-13C coupling patterns, thereby confounding direct comparisons with established C1-labeled datasets . Furthermore, the unique tautomeric behavior of D-altrose—characterized by one of the highest acyclic aldehyde percentages (0.01–0.09%) among aldohexoses—is optimally probed using C1-labeling due to the direct involvement of the anomeric carbon in ring-opening events, a feature not equally accessible with C2-labeled analogs [2]. Consequently, experimental reproducibility and accurate quantitation in metabolic flux analysis, NMR-based structural biology, and drug metabolism studies demand the use of the specifically designated D-Altrose-1-13C isotopomer.

Target D-Altrose-1-13C provides a distinct C1 13C signature for NMR-based flux quantification and tautomeric analysis.
Generic Substitute Unlabeled D-altrose lacks the isotopic signature, preventing metabolic flux quantification by 13C NMR.
Target Altro-configuration-specific 13C-13C couplings report on pyranose ring conformation and anomeric identity.
Alternative Labeled Hexose 1-13C-labeled glucose, mannose, or galactose exhibit different tautomeric equilibria and coupling patterns, altering pathway interpretation.

D-Altrose-1-13C Comparative Evidence


Superior Isotopic Enrichment & Purity

High-resolution 13C NMR (150 MHz) of D-Altrose-1-13C enables direct quantitation of the minor acyclic aldehyde and hydrate forms that are undetectable in unlabeled D-altrose due to natural abundance 13C sensitivity limits [1]. The C1 labeling provides a >80-fold sensitivity enhancement at the anomeric carbon, allowing precise measurement of tautomeric populations [2]. Among the complete series of D-aldohexoses labeled at C1, D-altrose exhibits one of the highest percentages of acyclic aldehyde (0.01–0.09%) and hydrate (0.006–0.7%) forms at 30°C, a feature critical for understanding its unique reactivity and potential biological recognition [1].

Isotopic Purity
Data to verify
Chemical purity ≥98% (vendor specification)
Reported purity supports reproducible flux quantification.
Purity comparators may lack explicit guarantee; verify per lot.
NMR spectroscopy carbohydrate chemistry tautomeric equilibria

Acyclic Aldehyde Detection by NMR

The site-specific substitution of 12C with 13C at the C1 position of D-altrose results in a molecular weight increase of +1.00335 Da relative to the unlabeled compound (M = 180.16 Da → M+1 = 181.16 Da) . This mass shift is identical to that of D-Altrose-2-13C in terms of nominal mass, but the exact mass differs slightly (181.15 Da for D-Altrose-1-13C vs. 181.15 Da for D-Altrose-2-13C; differences arise from isotopic fine structure) . More importantly, the C1-labeled isotopomer yields distinct fragmentation patterns in MS/MS due to the position of the heavy isotope, enabling site-specific metabolic flux analysis that cannot be achieved with C2-labeled or uniformly labeled analogs .

Acyclic Aldehyde Detection
Head-to-head
0.02–0.09% acyclic aldehyde in water (150 MHz 13C NMR, 30°C)
Supports tautomeric equilibrium studies using open-chain intermediates.
Up to 9× higher than glucose-1-13C; context-dependent on temperature and concentration.
mass spectrometry metabolic flux analysis internal standard

13C-13C Couplings for Conformational Analysis

Commercial D-Altrose-1-13C is supplied with a minimum chemical purity of ≥95% (HPLC) and isotopic enrichment typically specified as 99 atom % 13C at the C1 position . This high enrichment level ensures that the 13C NMR signal from C1 is ≥99-fold more intense than would be observed from natural abundance 13C (1.1%), providing the sensitivity required for detecting minor species such as acyclic forms [1]. In contrast, D-Altrose-2-13C offers equivalent enrichment but at a different carbon, which does not directly report on anomeric processes . Unlabeled D-altrose contains only natural abundance 13C and cannot be used for tracer studies requiring isotopic discrimination.

13C-13C Couplings
Class-level
Configurational-dependent 1JC1-C2, 3JC1-C3 (75 MHz, 2H2O)
Enables conformational assignment and anomeric configuration via coupling fingerprint.
Coupling values differ systematically among hexoses; empirical rules apply.
isotopic enrichment purity quality control

D-Altrose-1-13C Key Applications


Rare Sugar Metabolic Flux Analysis

Researchers studying carbohydrate anomerization and ring-opening dynamics require a sensitive probe of the anomeric carbon. D-Altrose-1-13C, with its site-specific 99 atom % 13C enrichment at C1, enables direct detection and quantitation of acyclic aldehyde and hydrate populations at the 0.01–0.7% level using 13C NMR at 150 MHz, as demonstrated by Zhu et al. (2001) [1]. This capability is not achievable with unlabeled D-altrose due to insufficient natural abundance 13C signal. The compound's intrinsically higher acyclic aldehyde percentage compared to D-glucose makes it an ideal model system for investigating the role of open-chain intermediates in glycation and enzyme catalysis [1].

NMR Tautomeric & Conformational Studies

In metabolic engineering and systems biology, D-Altrose-1-13C serves as a position-specific tracer to map the fate of the C1 carbon through glycolysis, the pentose phosphate pathway, or specialized altrose-utilizing pathways. The +1 Da mass shift relative to unlabeled altrose permits unambiguous identification of downstream metabolites by LC-MS/MS, while the C1 location enables discrimination between flux through upper glycolysis (where C1 is lost as CO2) and pathways that retain the anomeric carbon . Alternative isotopomers such as D-Altrose-2-13C or uniformly labeled D-altrose-[UL-13C6] cannot provide this site-specific resolution of carbon fate .

Altrose Glycoconjugate Structure Elucidation

For accurate quantitation of D-altrose in biological matrices, D-Altrose-1-13C is the preferred internal standard due to its identical chemical behavior and distinct mass (+1.00335 Da). The high chemical purity (≥95%) and defined isotopic enrichment (99 atom % 13C) ensure minimal interference with the analyte signal and enable precise correction for matrix effects and ionization variability . Unlike deuterated analogs, 13C-labeled standards do not exhibit chromatographic isotope effects that can compromise quantification accuracy [2].

Altrose-Specific Enzyme Mechanism Studies

Recent discoveries have identified D-altrose as a C3 epimer of D-glucose with antioxidant properties attributed to suppression of mitochondrial reactive oxygen species production . D-Altrose-1-13C enables mechanistic studies to determine whether the compound's antioxidant effects arise from intact cellular uptake and competition with D-glucose or from extracellular signaling events, by tracking the 13C label into intracellular metabolites using NMR or MS . The position-specific label at C1 is particularly informative for assessing whether the molecule undergoes phosphorylation by hexokinase, an event that requires an intact anomeric center.

Application
Selection Property
Validation Focus
Rare sugar metabolic flux analysis
High isotopic enrichment and C1 specificity
Glycolysis and pentose phosphate pathway isotopomer profiles
NMR tautomeric and conformational studies
Acyclic aldehyde detection and 13C-13C coupling signature
Anomerization kinetics and ring-opening equilibria
Altrose glycoconjugate structure elucidation
Diagnostic 13C chemical shifts and coupling patterns
Stereochemical assignment and linkage verification in complex glycans
Altrose-specific enzyme mechanism studies
Position-specific C1 label for real-time 13C NMR
Anomeric specificity and intermediate formation in isomerase/epimerase reactions

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